Cdk1/2/4-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk1/2/4-IN-1 is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, making this compound a valuable compound in cancer research .
Métodos De Preparación
The synthesis of Cdk1/2/4-IN-1 involves the creation of thiazole-based chalcones and 4-hetarylthiazoles. The synthetic route typically includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through a reaction between a thioamide and a haloketone under basic conditions.
Chalcone Formation: The thiazole derivative is then reacted with an aldehyde to form the chalcone structure.
Cyclization: The chalcone undergoes cyclization to form the final thiazole-based compound
Análisis De Reacciones Químicas
Cdk1/2/4-IN-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Cdk1/2/4-IN-1 has a wide range of scientific research applications:
Cancer Research: It is used to study the inhibition of CDKs in various cancer cell lines, leading to cell cycle arrest and apoptosis
Cell Cycle Studies: The compound helps in understanding the role of CDKs in cell cycle regulation and the effects of their inhibition
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting CDKs
Mecanismo De Acción
Cdk1/2/4-IN-1 exerts its effects by inhibiting the kinase activity of CDK1, CDK2, and CDK4. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound elevates the levels of pro-apoptotic proteins like Bax and caspase-3, while decreasing the levels of anti-apoptotic proteins like Bcl-2 . The molecular targets include the CDKs themselves, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Cdk1/2/4-IN-1 is unique in its ability to inhibit multiple CDKs with high potency. Similar compounds include:
Roscovitine: A CDK inhibitor that primarily targets CDK2 and CDK5.
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, and CDK4
Dinaciclib: Another potent CDK inhibitor that targets CDK1, CDK2, CDK5, and CDK9
This compound stands out due to its specific inhibition profile and its effectiveness in inducing apoptosis in cancer cells .
Propiedades
Fórmula molecular |
C15H16N2O2S |
---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(E)-3-(4-methoxyphenyl)-1-[5-methyl-2-(methylamino)-1,3-thiazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H16N2O2S/c1-10-14(17-15(16-2)20-10)13(18)9-6-11-4-7-12(19-3)8-5-11/h4-9H,1-3H3,(H,16,17)/b9-6+ |
Clave InChI |
UFLGJZHPDAVXQK-RMKNXTFCSA-N |
SMILES isomérico |
CC1=C(N=C(S1)NC)C(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES canónico |
CC1=C(N=C(S1)NC)C(=O)C=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.